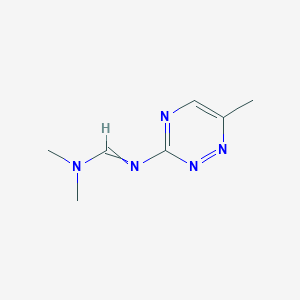![molecular formula C14H10N4O2 B14587963 2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-23-7](/img/structure/B14587963.png)
2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that features a unique fusion of pyrazole, benzopyrano, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 1-phenyl-1H-pyrazol-3-ols with benzopyran derivatives under basic conditions, such as using potassium carbonate in acetonitrile . Another approach involves the reaction of hydroxycoumarins with phenylhydrazine followed by cyclization mediated by phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or benzopyrano rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in the biological processes of pathogens, leading to their death or inhibition of growth . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds share a similar core structure and have been studied for their anthelmintic properties.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Evaluated for their anti-proliferative activity against cancer cell lines.
Uniqueness
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its specific combination of pyrazole, benzopyrano, and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
61466-23-7 |
|---|---|
Formule moléculaire |
C14H10N4O2 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-pyrazol-1-yl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C14H10N4O2/c19-13-10-8-15-14(18-7-3-6-16-18)17-12(10)9-4-1-2-5-11(9)20-13/h1-8,13,19H |
Clé InChI |
HJQPVKGIXGUAJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


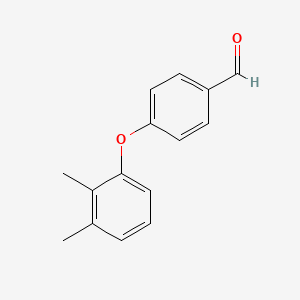
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
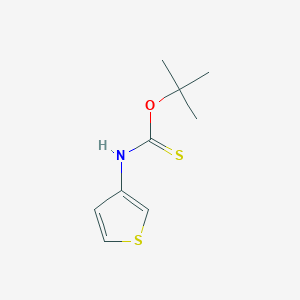
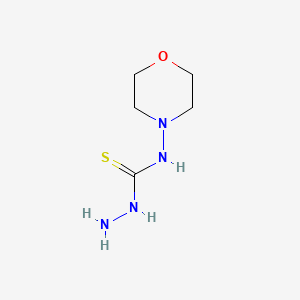
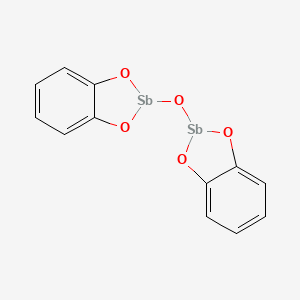
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
